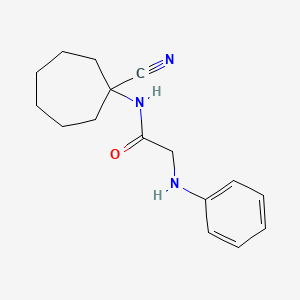
N-(1-cyanocycloheptyl)-2-(phenylamino)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1-cyanocycloheptyl)-2-(phenylamino)acetamide, also known as CPCA, is a chemical compound that has been extensively studied for its potential use in various scientific research applications. This compound has been shown to have a unique mechanism of action and can produce a range of biochemical and physiological effects, making it a valuable tool for researchers in a variety of fields. In
Wissenschaftliche Forschungsanwendungen
N-(1-cyanocycloheptyl)-2-(phenylamino)acetamide has been used in numerous scientific research studies due to its unique properties. It has been studied for its potential use in treating various neurological disorders, including Parkinson's disease and schizophrenia. N-(1-cyanocycloheptyl)-2-(phenylamino)acetamide has also been shown to have anticonvulsant and analgesic effects, making it a potential treatment for epilepsy and chronic pain. Additionally, N-(1-cyanocycloheptyl)-2-(phenylamino)acetamide has been used in studies investigating the role of GABA receptors in the brain.
Wirkmechanismus
N-(1-cyanocycloheptyl)-2-(phenylamino)acetamide acts as a potent GABA receptor modulator, specifically targeting the GABA-A receptor. It enhances the activity of this receptor, leading to increased inhibition of neuronal activity. This mechanism of action is similar to that of benzodiazepines, but N-(1-cyanocycloheptyl)-2-(phenylamino)acetamide has been shown to have a more specific and potent effect on the GABA-A receptor.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-(1-cyanocycloheptyl)-2-(phenylamino)acetamide are diverse and depend on the specific research application. N-(1-cyanocycloheptyl)-2-(phenylamino)acetamide has been shown to increase GABAergic transmission and decrease glutamatergic transmission, leading to increased inhibition of neuronal activity. It has also been shown to modulate the release of various neurotransmitters, including dopamine, serotonin, and norepinephrine. Additionally, N-(1-cyanocycloheptyl)-2-(phenylamino)acetamide has been shown to have anticonvulsant and analgesic effects.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-(1-cyanocycloheptyl)-2-(phenylamino)acetamide in lab experiments is its potent and specific effect on the GABA-A receptor. This makes it a valuable tool for studying the role of this receptor in various neurological disorders. However, one limitation of using N-(1-cyanocycloheptyl)-2-(phenylamino)acetamide is its potential toxicity. It has been shown to have a narrow therapeutic index, meaning that the dose must be carefully controlled to avoid toxic effects.
Zukünftige Richtungen
There are numerous future directions for research involving N-(1-cyanocycloheptyl)-2-(phenylamino)acetamide. One potential area of study is its use in treating various neurological disorders, including Parkinson's disease and schizophrenia. Additionally, N-(1-cyanocycloheptyl)-2-(phenylamino)acetamide could be studied for its potential use in treating chronic pain and epilepsy. Further research could also investigate the potential toxicity of N-(1-cyanocycloheptyl)-2-(phenylamino)acetamide and ways to mitigate these effects. Finally, the development of new synthesis methods for N-(1-cyanocycloheptyl)-2-(phenylamino)acetamide could lead to more efficient and cost-effective production of this valuable research tool.
Conclusion:
In conclusion, N-(1-cyanocycloheptyl)-2-(phenylamino)acetamide is a valuable tool for researchers in various fields due to its unique mechanism of action and diverse biochemical and physiological effects. Its potent and specific effect on the GABA-A receptor makes it a valuable tool for studying the role of this receptor in various neurological disorders. However, its potential toxicity must be carefully considered in lab experiments. There are numerous future directions for research involving N-(1-cyanocycloheptyl)-2-(phenylamino)acetamide, including its potential use in treating various neurological disorders and the development of new synthesis methods.
Synthesemethoden
The synthesis of N-(1-cyanocycloheptyl)-2-(phenylamino)acetamide involves the reaction of 1-cyanocycloheptanone with phenylamine in the presence of acetic acid. The resulting product is then purified using column chromatography. This synthesis method has been optimized to produce high yields of pure N-(1-cyanocycloheptyl)-2-(phenylamino)acetamide.
Eigenschaften
IUPAC Name |
2-anilino-N-(1-cyanocycloheptyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O/c17-13-16(10-6-1-2-7-11-16)19-15(20)12-18-14-8-4-3-5-9-14/h3-5,8-9,18H,1-2,6-7,10-12H2,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDAKJHHRSUUIDD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CC1)(C#N)NC(=O)CNC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-cyanocycloheptyl)-2-(phenylamino)acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(4-(7-Chloro-4-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)(2-methoxyphenyl)methanone](/img/structure/B2497132.png)
![(E)-2-(1,3-dioxoisoindolin-2-yl)-N-(4-ethoxy-3-ethylbenzo[d]thiazol-2(3H)-ylidene)acetamide](/img/structure/B2497133.png)
![methyl 2-{1-[3-chloro-5-(trifluoromethyl)phenyl]-N-(cyanomethyl)formamido}acetate](/img/structure/B2497134.png)

![2-(Benzylsulfanyl)-4-(1-pyrrolidinyl)thieno[3,2-d]pyrimidine](/img/structure/B2497136.png)
![2,8-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)dibenzo[b,d]furan](/img/no-structure.png)
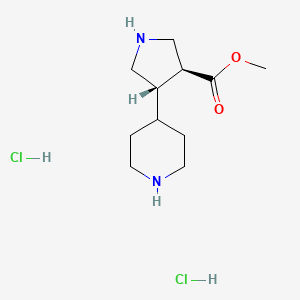
![(Z)-3-(2,5-dioxopyrrolidin-1-yl)-N-(3-(2-ethoxyethyl)-6-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2497141.png)
![N-[5-[(4-bromophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]naphthalene-2-carboxamide](/img/structure/B2497143.png)
![2-[2-({[5-(2H-1,3-benzodioxol-5-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}methyl)-6-chloro-1H-1,3-benzodiazol-1-yl]ethan-1-ol](/img/structure/B2497145.png)
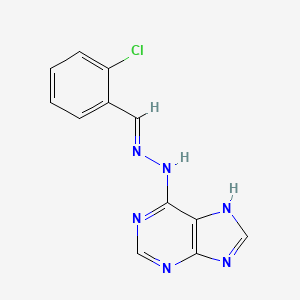
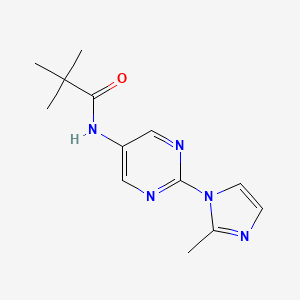
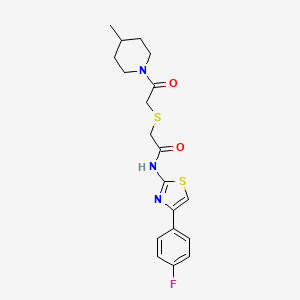
![1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-2-(propan-2-yl)pyrrolidine-3-carboxylic acid, Mixture of diastereomers](/img/structure/B2497153.png)